![molecular formula C13H14N2O B1415843 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one CAS No. 1595028-26-4](/img/structure/B1415843.png)
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
Overview
Description
“7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are used as synthons in the design of new fused heterocyclic systems and they also attract much interest from the viewpoint of searching for new biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . Reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Molecular Structure Analysis
The molecular structure of “7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one” is complex due to the presence of multiple fused rings and functional groups . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions of “7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one” involve its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .Scientific Research Applications
BET Bromodomain Inhibition
The compound 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one, as a part of the 9H-pyrimido[4,5-b]indole-containing compounds, has been involved in the development of potent and orally bioavailable BET inhibitors. These compounds exhibit high binding affinities to BET proteins and showcase low nanomolar potencies in the inhibition of cell growth in acute leukemia cell lines and triple-negative breast cancer xenograft models in mice. The structural basis for the high binding affinity to BET proteins was established through the determination of the cocrystal structure of these compounds with BRD4 BD2, indicating the potential of these compounds in targeted cancer therapies (Zhao et al., 2017).
Effects on Dopamine Metabolism
Research has also explored the effects of related heterocyclic amines on nigro-striatal dopaminergic neurons. Compounds in this category have been observed to cause substantial decreases in DOPA formation in striatal tissue and alter the metabolism of dopamine in the brain, indicating their potential effects on neurological pathways and diseases (Ichinose et al., 1988).
Serotonin-3 Receptor Antagonism
Further research includes the development of pyrido[1,2-a]indoles as potent 5-HT3 receptor antagonists. The structural requirements for high potency were determined, and the specific compounds exhibited significant antiemetic effects against cisplatin-induced emesis in animal models. This suggests potential applications in the treatment of chemotherapy-induced nausea and vomiting (Kato et al., 1994).
Future Directions
The future directions for the study of “7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one” could involve further exploration of its potential biological activities, given the interest in pyridine derivatives for the design of new fused heterocyclic systems and the search for new biologically active compounds . Additionally, further studies could explore its potential as an ATR inhibitor .
properties
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-pyrido[3,2-b]indol-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-13(2)6-9-11(10(16)7-13)12-8(15-9)4-3-5-14-12/h3-5,15H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXGNVKOSHWPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.